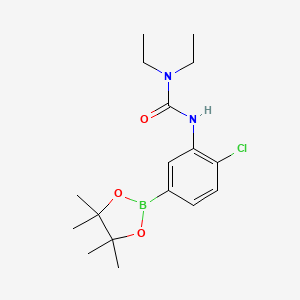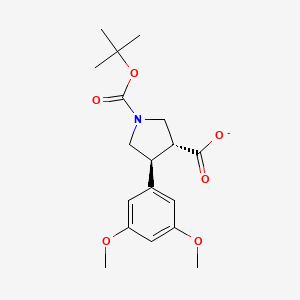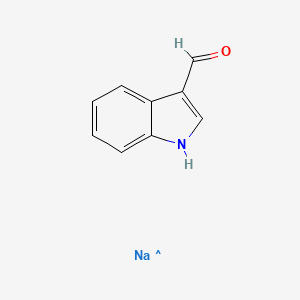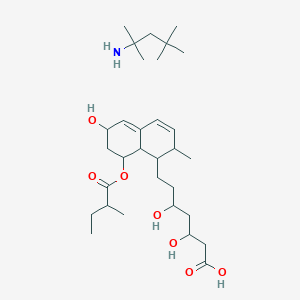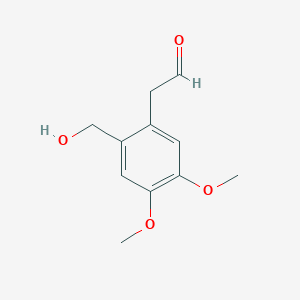
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde is an organic compound with a complex structure that includes both aldehyde and phenolic functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxybenzaldehyde.
Hydroxymethylation: The aldehyde group is first converted to a hydroxymethyl group using formaldehyde and a base such as sodium hydroxide.
Formylation: The hydroxymethylated intermediate is then subjected to formylation using formic acid or a formylating agent under acidic conditions to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)ethanol.
Substitution: Various ethers or esters depending on the substituent used.
科学的研究の応用
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Phenolic Group: Can undergo redox reactions, contributing to its antioxidant properties.
Pathways: In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)-4,5-dimethoxybenzaldehyde: Lacks the acetaldehyde group.
4,5-Dimethoxybenzaldehyde: Lacks both the hydroxymethyl and acetaldehyde groups.
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)ethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde is unique due to the presence of both hydroxymethyl and acetaldehyde groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]acetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-10-5-8(3-4-12)9(7-13)6-11(10)15-2/h4-6,13H,3,7H2,1-2H3 |
InChIキー |
NONGAXIWNXQONM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CC=O)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


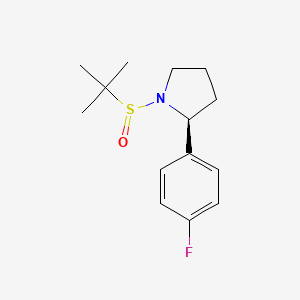


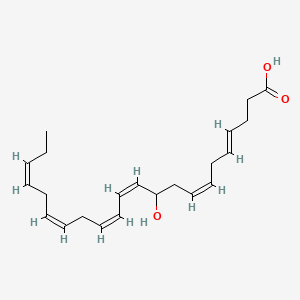
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)

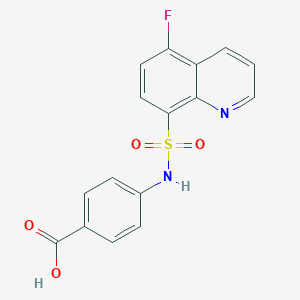
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)

